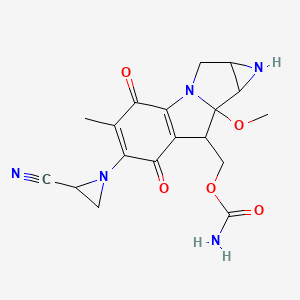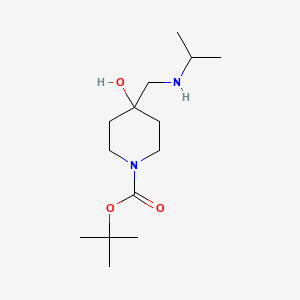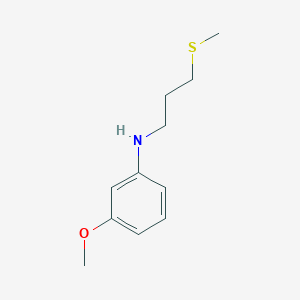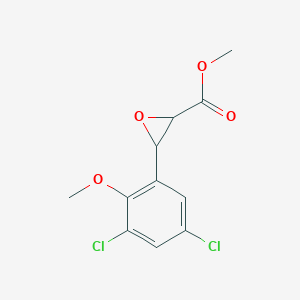![molecular formula C10H12N2O2 B14003485 Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)
Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained bicyclic framework. This particular compound has a pyrazole ring attached to the bicyclo[1.1.1]pentane core, making it an interesting subject for research in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a pyrazole derivative under specific conditions. One common method involves the use of a metal-free homolytic aromatic alkylation protocol . This method is advantageous as it avoids the use of metals, making the process more environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the highly strained bicyclic framework.
化学反応の分析
Types of Reactions
Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
科学的研究の応用
Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes.
Medicine: Its unique structure makes it a potential candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism by which methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: This compound has an amino group instead of a pyrazole ring.
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate: This compound has a bromine atom instead of a pyrazole ring.
Uniqueness
Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-8(13)9-5-10(6-9,7-9)12-4-2-3-11-12/h2-4H,5-7H2,1H3 |
InChIキー |
MBVNQPZGBKYYBZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(C1)(C2)N3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)


![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)


![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)

![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)


